The synthesis of indinavir involves multiple steps, starting from indanone, which undergoes several transformations to yield the final product. A key intermediate in this synthesis is (1S,2R)-1-amino-2-indanol, which is produced through a series of reactions:
This multi-step synthesis highlights the complexity and precision required in producing pharmaceutical compounds like indinavir.
Indinavir has a complex molecular structure characterized by its chemical formula and a molar mass of approximately 613.803 g/mol. The structural features include:
Indinavir participates in several chemical reactions that are critical for its pharmacological activity:
The understanding of these reactions is vital for optimizing dosage regimens and minimizing adverse effects.
Indinavir's mechanism of action involves competitive inhibition of the HIV protease enzyme:
This mechanism underscores the importance of protease inhibitors in managing HIV infections.
Indinavir exhibits several notable physical and chemical properties:
These properties are critical for determining dosage forms and administration routes.
Indinavir's primary application lies in its use as an antiretroviral medication:
Despite its effectiveness, indinavir's use has declined due to side effects such as nephrolithiasis (kidney stones) and dietary restrictions associated with its administration .
Indinavir (C₃₆H₄₇N₅O₄) is a peptidomimetic inhibitor featuring a hydroxyethylene core that replaces the scissile amide bond in HIV-1 protease’s natural substrates. This design mimics the tetrahedral transition state during polyprotein cleavage, enabling high-affinity binding [1] [7]. The inhibitor’s stereospecific configuration allows optimal interaction with the enzyme’s C₂-symmetric active site, where catalytic aspartate residues (Asp25/Asp25’) facilitate nucleophilic attack [7] [10].
Key structural determinants of binding include:
Table 1: Key Binding Interactions Between Indinavir and HIV-1 Protease
Residue | Interaction Type | Functional Role |
---|---|---|
Asp25/Asp25’ | Electrostatic | Catalytic residue anchoring |
Ile50/Ile50’ | Hydrogen bonding | Flap stabilization |
Val82/Ile84 | Hydrophobic | S1/S1' subsite occupancy |
Gly27/Gly27’ | Water-mediated | Binding affinity enhancement |
Flap dynamics are critical: Molecular dynamics (MD) simulations reveal that unliganded HIV-1 protease adopts a semi-open conformation, whereas Indinavir binding shifts the equilibrium to a closed state with flap-tip distances narrowing to <10 Å [8] [10].
Indinavir functions as a competitive inhibitor for HIV-1 protease, with inhibition constants (Kᵢ) in the low nanomolar range (0.54–4.3 nM) against wild-type enzyme. Kinetic profiling demonstrates classic Michaelis-Menten patterns where increasing Indinavir concentrations elevate Kₘ without affecting Vₘₐₓ, confirming direct competition with natural substrates at the catalytic cleft [1] [4].
However, its inhibition mechanism diverges in non-target systems:
Table 2: Comparative Inhibition Kinetics of Indinavir
Target Enzyme | Kᵢ/IC₅₀ | Inhibition Mechanism | Kinetic Evidence |
---|---|---|---|
HIV-1 Protease | 0.54–4.3 nM | Competitive ↑ Kₘ, unchanged Vₘₐₓ | |
GLUT4 Transporter | 8.2 µM | Non-competitive ↓ Vₘₐₓ, altered Kₘ | |
CYP3A4 | 2.5–10 µM | Slow-binding Time-dependent IC₅₀ shift |
Drug-resistant HIV-1 protease mutants reveal how distal mutations induce allosteric resistance to Indinavir. The triple mutant L63P/V82T/I84V exhibits:
Notably, synergistic inhibitor modifications fail against multi-drug-resistant variants. For example, combining P1 benzyl substitution with P2' tertiary amine in analog XN1336-52 paradoxically reduces affinity due to mutually exclusive conformational demands in the mutant active site [4].
Table 3: Allosteric Effects of Key HIV-1 Protease Mutations
Mutation | Location | Impact on Indinavir | Effect on Substrate Cleavage |
---|---|---|---|
V82T | Active site | ↓ Hydrophobic interactions | Unchanged kcat/Kₘ |
I84V | Active site | ↑ Steric clash | ↑ Catalytic efficiency (210%) |
L63P | Hinge region | Altered flap dynamics | ↑ Catalytic efficiency (360%) |
I54M | Flap | Reduced hydrogen bonding | Altered polyprotein specificity |
All-atom MD simulations elucidate atomic-scale resistance mechanisms:
Table 4: MD Simulation Parameters for Indinavir-Protease Complexes
System | Simulation Time (ns) | Flap Separation (Å) | Key Disrupted Interactions |
---|---|---|---|
Wild-type + Indinavir | 100 | 8.5 ± 0.7 | None (stable closed state) |
V82T/I84V + Indinavir | 100 | 11.2 ± 1.3 | Val82:Indinavir benzyl group |
HTLV-1 protease + Indinavir | 50 | 14.8 ± 2.1 | π-stacking with Trp98/Phe67 |
Multi-mutant + Indinavir | 200 | 13.5 ± 1.8 | H-bonds with Asp25’, Ile50’ destabilized |
Energy landscapes reconstructed from MD trajectories confirm that drug-resistant mutants shift conformational equilibrium toward semi-open states, increasing the population of low-affinity conformers by >60% compared to wild-type [8] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7